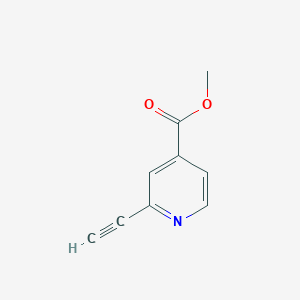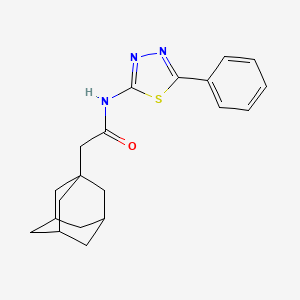
4-Hydroxy-3,3-dimethylbutanimidamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,3-dimethylbutanimidamide hydrochloride is a chemical compound with the CAS Number: 2402828-82-2 . It has a molecular weight of 166.65 . This compound is versatile and has immense potential in scientific research, with promising applications in various fields, ranging from drug development to material synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 4,4-diamino-2,2-dimethylbut-3-en-1-ol hydrochloride . The InChI code is 1S/C6H14N2O.ClH/c1-6(2,4-9)3-5(7)8;/h3,9H,4,7-8H2,1-2H3;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Aplicaciones Científicas De Investigación
Wastewater Treatment
4-Hydroxy-3,3-dimethylbutanimidamide hydrochloride is studied for its role in wastewater treatment, particularly in vanillin production plants. It is degraded using a combination of microbial, electrochemical oxidation, and bio-electro reactor methods. This approach is noted for being economical, efficient, and non-polluting, making it a promising method for treating wastewater with this compound (Huang Wei, 2007).
Antimicrobial Applications
Compounds structurally related to 4-Hydroxy-3,3-dimethylbutanimidamide hydrochloride have shown potential as antimicrobial agents. For example, 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one demonstrated broad-spectrum activity against various bacterial and fungal strains. This indicates a potential avenue for developing new antimicrobial agents using related structures (D. Pansare et al., 2014).
Synthesis and Characterization in Chemical Research
In chemical research, compounds like 4-Hydroxy-3,3-dimethylbutanimidamide hydrochloride are synthesized and characterized for various purposes. For instance, 3,5-Dimethyl-4-hydroxy aniline hydrochloride was synthesized and used to create pentazole anion, which was characterized for its potential aromaticity (Xu Bing-tao et al., 2017).
Pharmaceutical Research
Related compounds have been used in pharmaceutical research, particularly in the synthesis of novel drug candidates. For example, research on HepDirect prodrug of a phosphonate-containing thyroid hormone receptor agonist utilized similar compounds, highlighting their relevance in drug discovery and development (J. Fujitaki et al., 2008).
Catalysis in Organic Synthesis
Similar compounds are used as catalysts in organic synthesis. 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been utilized as a recyclable catalyst for acylating inert alcohols and phenols, demonstrating the potential use of these compounds in enhancing chemical reactions (Zhihui Liu et al., 2014).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling the compound safely, such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-hydroxy-3,3-dimethylbutanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-6(2,4-9)3-5(7)8;/h9H,3-4H2,1-2H3,(H3,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVDWJKWFBQDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=N)N)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2418938.png)
![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418939.png)



![4-tert-butyl-N-{[6-(diethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2418946.png)
![Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate](/img/structure/B2418950.png)
![2-{4-Methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2418952.png)





![3-Methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2418960.png)
